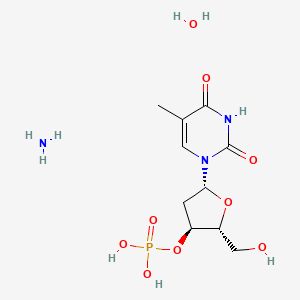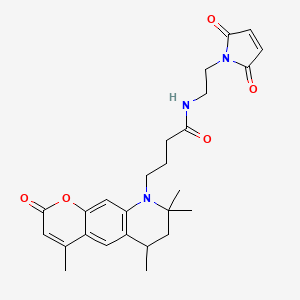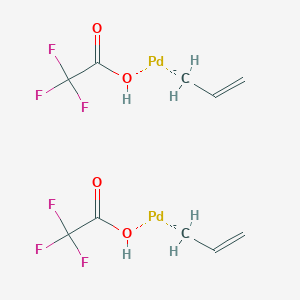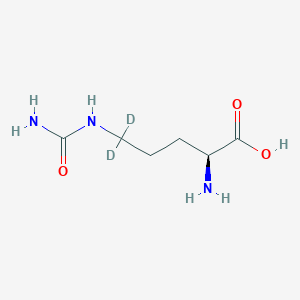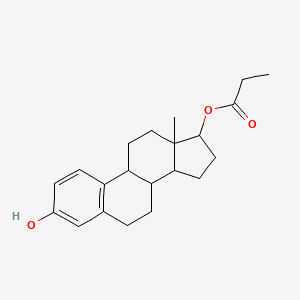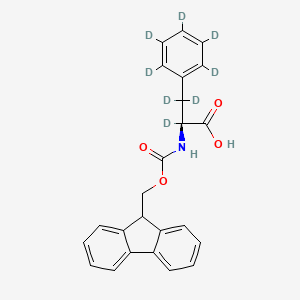
N-FMOC-L-phenylalanine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-FMOC-L-phenylalanine-d8 is a deuterated derivative of N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine. This compound is primarily used in peptide synthesis and proteomics research. The deuterium labeling (d8) makes it particularly useful in mass spectrometry applications, as it allows for the differentiation between labeled and unlabeled peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-L-phenylalanine-d8 typically involves the protection of the amino group of L-phenylalanine with a fluorenylmethoxycarbonyl (FMOC) group. The deuterium atoms are introduced during the synthesis of the phenylalanine precursor. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-FMOC-L-phenylalanine-d8 undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The FMOC group can be removed through reduction reactions.
Substitution: The amino group can participate in substitution reactions to form various peptide bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Coupling reagents like DIC and HOBt are commonly used.
Major Products Formed
The major products formed from these reactions include various peptides and peptide derivatives, which are essential in proteomics and biochemical research .
Applications De Recherche Scientifique
N-FMOC-L-phenylalanine-d8 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-FMOC-L-phenylalanine-d8 involves its incorporation into peptides and proteins. The FMOC group protects the amino group during peptide synthesis, preventing unwanted side reactions. The deuterium labeling allows for precise tracking and quantitation in mass spectrometry. The molecular targets and pathways involved include various enzymes and receptors that interact with the synthesized peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-FMOC-L-phenylalanine: The non-deuterated version, commonly used in peptide synthesis.
N-FMOC-L-tyrosine: Another FMOC-protected amino acid used in peptide synthesis.
N-FMOC-L-tryptophan: Used in the synthesis of peptides containing tryptophan residues.
Uniqueness
N-FMOC-L-phenylalanine-d8 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry applications. This labeling allows for the differentiation between labeled and unlabeled peptides, making it invaluable in quantitative proteomics .
Propriétés
Formule moléculaire |
C24H21NO4 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D,14D2,22D |
Clé InChI |
SJVFAHZPLIXNDH-PLPXMBJESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)


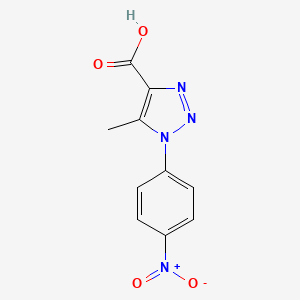

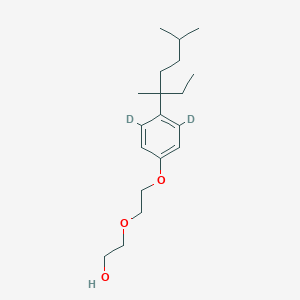

![D-[3-2H]Glucose](/img/structure/B12057919.png)
